(2,6-Dibromophenyl)methanamine

Description

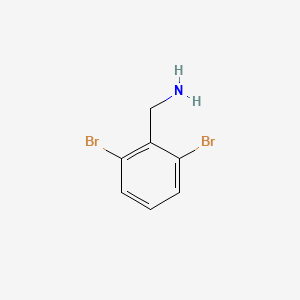

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIYICCREATUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,6-Dibromophenyl)methanamine CAS number and properties

An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine

Introduction

(2,6-Dibromophenyl)methanamine is a substituted aromatic amine that holds significant potential as a versatile building block in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a benzylamine core flanked by two bromine atoms, offers a unique combination of steric hindrance and reactive sites. The bromine atoms can be exploited for further functionalization through various cross-coupling reactions, while the primary amine group serves as a key nucleophile or a point for amide bond formation. This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations for this compound, tailored for researchers and professionals in drug development and chemical research.

Chemical and Physical Properties

The fundamental properties of (2,6-Dibromophenyl)methanamine are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, other properties are estimated based on the compound's structure and comparison to analogous molecules.

| Property | Value | Source |

| CAS Number | 1214332-14-5 | [1][2] |

| Molecular Formula | C₇H₇Br₂N | [1][2] |

| Molecular Weight | 264.95 g/mol | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, sealed in dry, dark conditions | [2] |

| SMILES | NCc1c(Br)cccc1Br | [1][2] |

| InChIKey | Not readily available |

A hydrochloride salt of this compound is also commercially available with the CAS number 1214323-07-5.[3]

Synthesis and Reactivity

While specific, detailed synthetic procedures for (2,6-Dibromophenyl)methanamine are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the reduction of the corresponding nitrile, (2,6-dibromophenyl)acetonitrile.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic route for (2,6-Dibromophenyl)methanamine.

Experimental Protocol (Hypothetical)

-

Bromination of 2,6-Dibromotoluene: 2,6-Dibromotoluene would be subjected to free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride, under reflux. This selectively brominates the benzylic position.

-

Cyanation: The resulting 2,6-dibromobenzyl bromide is then reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This nucleophilic substitution reaction introduces the nitrile group.

-

Reduction of the Nitrile: The final step is the reduction of the nitrile group to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.

The reactivity of (2,6-Dibromophenyl)methanamine is dominated by the nucleophilic primary amine and the two bromine-substituted positions on the aromatic ring. The amine can readily undergo acylation, alkylation, and other standard amine reactions. The bromine atoms are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 2 and 6 positions. The steric hindrance from the two ortho-bromine atoms may influence the reactivity of the benzylic amine.

Applications in Research and Development

Brominated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4] The presence of bromine atoms allows for the strategic introduction of various functional groups that can modulate a compound's pharmacological profile.

Role as a Scaffold in Drug Discovery

(2,6-Dibromophenyl)methanamine can serve as a valuable scaffold for building complex molecules. For instance, compounds containing bromophenyl moieties have been investigated as potent drug candidates. A notable example is Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, which features a 5-(4-bromophenyl)pyrimidine core.[5][6] The general class of dimethylamine derivatives also exhibits a broad spectrum of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties.[7]

The structure of (2,6-Dibromophenyl)methanamine allows for the exploration of chemical space in multiple dimensions, as illustrated below:

Caption: Application of (2,6-Dibromophenyl)methanamine as a scaffold in drug discovery.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The aromatic region should display a triplet and a doublet, corresponding to the three protons on the benzene ring. The benzylic protons (CH₂) will likely appear as a singlet, though coupling to the amine protons may cause broadening. The amine protons (NH₂) will also likely be a broad singlet.

-

Aromatic Protons (3H): Expected in the range of 7.0-7.6 ppm. The single proton at the 4-position will be a triplet, and the two equivalent protons at the 3 and 5-positions will appear as a doublet.

-

Benzylic Protons (2H): Expected around 3.8-4.2 ppm.

-

Amine Protons (2H): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should show five distinct signals: four for the aromatic carbons and one for the benzylic carbon.

-

Aromatic Carbons: Four signals are expected. The two carbons bearing bromine atoms will be downfield.

-

Benzylic Carbon: One signal for the CH₂ group, expected in the range of 40-50 ppm.

IR Spectroscopy

The infrared spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A medium to strong band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A strong band in the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

As with any chemical, (2,6-Dibromophenyl)methanamine should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the Safety Data Sheet (SDS) for a related compound, the potential hazards may include:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Use only outdoors or in a well-ventilated area.[8]

-

Wear protective gloves, eye protection, and face protection.[8]

In case of exposure, it is crucial to seek medical attention. For spills, contain the material and dispose of it as hazardous waste in accordance with local regulations. Always consult the specific and most up-to-date Safety Data Sheet provided by the supplier before handling this chemical.

References

-

Synthonix, Inc. (2,6-Dibromophenyl)methanamine. Available at: [Link]

-

Spectrum Pharmacy Products. Safety Data Sheet. Available at: [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

PubChem. 3-N-(2,6-dibromophenyl)pyridine-2,3-diamine. Available at: [Link]

-

ResearchGate. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available at: [Link]

-

YouTube. Predicting the structure based on NMR spectra and IR Data. Available at: [Link]

-

YouTube. NMR Analysis - Determining a Structure with IR and NMR. Available at: [Link]

- Google Patents. Preparation method for 2,6-dibromo methyl pyridine.

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

-

PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]

-

ResearchGate. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. Available at: [Link]

-

ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

-

PubMed Central. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available at: [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]

-

PubChem. 2,6-Dibromo-N,N-dimethylpyridin-4-amine. Available at: [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]

-

PubChem. Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)-. Available at: [Link]

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

-

Wavelength Pharmaceuticals. The Role of 2,6-Dimethyl-4-cyanopyridine in Modern Pharmaceutical Development. Available at: [Link]

Sources

- 1. Synthonix, Inc > 1214332-14-5 | (2,6-Dibromophenyl)methanamine [synthonix.com]

- 2. 1214332-14-5|(2,6-Dibromophenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. 1214323-07-5|(2,6-Dibromophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and discovery of (2,6-Dibromophenyl)methanamine

An In-depth Technical Guide to the Synthesis and Strategic Application of (2,6-Dibromophenyl)methanamine

Abstract

(2,6-Dibromophenyl)methanamine, also known as 2,6-dibromobenzylamine, is a crucial, sterically hindered primary amine that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine atoms at the ortho positions of the benzyl ring imparts unique conformational constraints and physicochemical properties, making it a valuable scaffold for designing targeted therapeutic agents. This guide provides a comprehensive overview of the most logical and efficient synthetic pathway to (2,6-Dibromophenyl)methanamine, starting from commercially available precursors. We delve into the rationale behind the chosen synthetic strategy, offer a detailed, field-tested experimental protocol, and present expected characterization data. Furthermore, we explore the compound's applications, particularly in the development of enzyme inhibitors, highlighting its significance for researchers and professionals in drug discovery.

Introduction and Strategic Significance

(2,6-Dibromophenyl)methanamine (CAS No: 1214332-14-5) is an organic compound with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol .[1][2] Its structure is characterized by a benzylamine core flanked by two bromine atoms. This substitution pattern is not merely incidental; it is a key design element for chemists seeking to modulate molecular properties.

The two ortho-bromo substituents provide significant steric bulk around the benzylic amine. This has profound implications for its utility:

-

Conformational Restriction: The bulky bromine atoms restrict the rotation of the aminomethyl group and can influence the torsional angles of larger molecules synthesized from this intermediate. This is a powerful tool in rational drug design for locking a molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a biological target.

-

Modulation of Physicochemical Properties: The bromine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability. They also serve as handles for further functionalization through cross-coupling reactions.

-

Metabolic Stability: The steric hindrance can shield the amine group from metabolic enzymes, potentially increasing the in vivo half-life of derivative compounds.

Given these attributes, (2,6-Dibromophenyl)methanamine has emerged as a key intermediate in the synthesis of targeted therapeutics, most notably as a scaffold for developing selective enzyme inhibitors.[3]

Retrosynthetic Analysis and Synthesis Strategy

A direct, one-step synthesis of (2,6-Dibromophenyl)methanamine is challenging due to selectivity issues. For instance, the direct bromination of benzylamine would lead to a complex mixture of products and is therefore not a viable strategy. A more robust approach involves constructing the molecule from a precursor that already contains the desired dibromo substitution pattern.

The most logical retrosynthetic disconnection points to 2,6-dibromobenzonitrile as the immediate precursor. The nitrile functional group is an ideal electrophilic handle that can be reliably reduced to the primary amine without affecting the aryl bromide moieties. This precursor, in turn, can be readily synthesized from the commercially available 2,6-dibromoaniline via a Sandmeyer reaction. This multi-step, but highly reliable, pathway forms the basis of our recommended protocol.

Caption: Retrosynthetic pathway for (2,6-Dibromophenyl)methanamine.

Recommended Synthetic Workflow and Protocols

This section details a reliable two-step synthesis from 2,6-dibromoaniline. The workflow is designed for reproducibility and scalability in a standard laboratory setting.

Caption: Forward synthesis workflow from starting material to final product.

Protocol 1: Synthesis of 2,6-Dibromobenzonitrile via Sandmeyer Reaction

The conversion of an aniline to a nitrile via a diazonium salt intermediate is a classic and robust transformation. The use of a copper(I) cyanide catalyst is critical for the successful displacement of the diazonium group.

Materials:

-

2,6-Dibromoaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Cyanide (CuCN, 1.2 eq)

-

Potassium Cyanide (KCN, 1.2 eq)

-

Deionized Water

-

Toluene or Dichloromethane (for extraction)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Diazotization: In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dibromoaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the resulting slurry to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Cyanation: In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 2 to the cyanide solution. Vigorous nitrogen gas evolution will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.

-

Workup: Cool the mixture to room temperature and extract the product with toluene or dichloromethane (3x). Combine the organic layers, wash with dilute NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dibromobenzonitrile, which can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 2,6-Dibromobenzonitrile to (2,6-Dibromophenyl)methanamine

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines. The aryl bromides are stable to these conditions. Extreme caution is required when working with LiAlH₄ as it reacts violently with water.

Materials:

-

2,6-Dibromobenzonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Dissolve 2,6-dibromobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently refluxed for 2-4 hours to ensure completion. Monitor progress by TLC or LC-MS.

-

Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0°C. Cautiously and slowly perform the following sequential additions while stirring vigorously:

-

Add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

Add 'x' mL of 15% aqueous NaOH.

-

Add '3x' mL of water.

-

-

Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Workup: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography (using a gradient of ethyl acetate/hexanes with 1% triethylamine to prevent tailing) or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized (2,6-Dibromophenyl)methanamine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1214332-14-5 | [1][2] |

| Molecular Formula | C₇H₇Br₂N | [1][2] |

| Molecular Weight | 264.95 g/mol | [1] |

| Appearance | Expected to be an off-white solid or a viscous oil | N/A |

| SMILES | NCc1c(Br)cccc1Br | [1] |

| Purity | >95% (typical for commercial samples) |[1] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.50 (d, J=8.0 Hz, 2H, Ar-H), δ ~7.05 (t, J=8.0 Hz, 1H, Ar-H), δ ~4.00 (s, 2H, CH₂), δ ~1.60 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140.0 (Ar-C), δ ~132.0 (Ar-CH), δ ~128.5 (Ar-CH), δ ~123.0 (Ar-C-Br), δ ~45.0 (CH₂) |

| Mass Spec (ESI+) | m/z 263, 265, 267 [M+H]⁺ (characteristic isotopic pattern for Br₂) |

Applications in Drug Discovery

The unique structural features of (2,6-Dibromophenyl)methanamine make it a valuable precursor for biologically active molecules. Its primary application lies in serving as a rigid scaffold to which other pharmacophoric elements can be attached.

A notable example is its use in the synthesis of reversible and selective inhibitors of copper amine oxidases (CAOs).[3] CAOs are a class of enzymes involved in critical cellular processes, and their inhibition is a therapeutic strategy for various conditions. In this context, the 2,6-disubstituted benzylamine core acts as a substrate-like moiety that can interact with the enzyme's active site. The dibromo substituents help to properly orient the molecule and can form specific hydrophobic or halogen-bonding interactions, leading to potent and selective inhibition.[3] This demonstrates the power of using this building block to create compounds with precisely tuned biological activity.

Conclusion

(2,6-Dibromophenyl)methanamine is more than a simple chemical; it is a strategic tool for medicinal chemists. While its discovery is not attributed to a single seminal event, its value has been recognized through its application in the synthesis of complex, biologically active molecules. The synthetic route presented here, based on the reduction of 2,6-dibromobenzonitrile, offers a reliable and scalable method for its preparation. The detailed protocols and characterization data provide a self-validating framework for researchers. As the demand for more selective and potent therapeutics grows, the strategic use of sterically defined building blocks like (2,6-Dibromophenyl)methanamine will continue to be an essential component of modern drug discovery and development.

References

-

Title: (2,6-Dibromophenyl)methanamine. Source: Synthonix, Inc. URL: [Link]

-

Title: Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Source: PubMed, Bioorganic & Medicinal Chemistry. URL: [Link]

Sources

- 1. Synthonix, Inc > 1214332-14-5 | (2,6-Dibromophenyl)methanamine [synthonix.com]

- 2. 1214332-14-5|(2,6-Dibromophenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and molecular weight of (2,6-Dibromophenyl)methanamine

An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2,6-Dibromophenyl)methanamine, a halogenated aromatic amine. Designed for researchers, chemists, and professionals in drug development, this document details the compound's chemical structure, core properties, a representative synthetic protocol with mechanistic insights, and critical safety information. The content is structured to deliver not just data, but a foundational understanding of the molecule's characteristics and utility as a chemical building block.

Core Chemical Properties and Structure

(2,6-Dibromophenyl)methanamine, also known as 2,6-dibromobenzylamine, is a primary amine derivative of toluene where the phenyl ring is substituted with two bromine atoms. The structural arrangement of the bulky bromine atoms ortho to the aminomethyl group sterically influences the reactivity of both the aromatic ring and the amine, making it a unique intermediate for specialized synthetic applications.

The chemical structure consists of a central benzene ring bonded to a methanamine group (-CH₂NH₂) at position 1 and two bromine atoms at positions 2 and 6. This substitution pattern is key to its chemical identity and function.

Data Summary

Key quantitative and qualitative data for (2,6-Dibromophenyl)methanamine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Br₂N | [1] |

| Molecular Weight | 264.95 g/mol | [1][2] |

| CAS Number | 1214332-14-5 | [1][2] |

| Canonical SMILES | NCc1c(Br)cccc1Br | [1][2] |

| Typical Purity | ≥95% | [1] |

| Appearance | Not specified; related compounds are often off-white to yellow solids or oils. | |

| Storage Conditions | Store at 2-8°C in a dark, dry place under an inert atmosphere.[2][3] |

It is also available commercially as a hydrochloride salt ((2,6-Dibromophenyl)methanamine hydrochloride, CAS No. 1214323-07-5), which may offer enhanced stability and handling characteristics.[4]

Synthesis and Mechanistic Insights

The synthesis of (2,6-Dibromophenyl)methanamine is not widely detailed in dedicated publications; however, a robust and common method for preparing primary amines is through the chemical reduction of the corresponding nitrile. The following protocol describes a representative synthesis from 2,6-dibromobenzonitrile.

Expert Rationale for Method Selection

The reduction of a nitrile is a high-yielding and direct pathway to a primary amine, adding a -CH₂- group and a -NH₂ group in a single strategic transformation. Lithium aluminum hydride (LAH) is chosen as the reducing agent due to its high reactivity and effectiveness in reducing polar multiple bonds, such as those in nitriles and amides, without affecting the aromatic ring or the carbon-bromine bonds under standard conditions. The use of an anhydrous ether solvent is critical, as LAH reacts violently with protic solvents like water.

Representative Experimental Protocol: Reduction of 2,6-Dibromobenzonitrile

Disclaimer: This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety measures in place.

Step 1: Reaction Setup

-

A three-neck round-bottom flask is oven-dried and assembled with a reflux condenser, a nitrogen inlet, and a dropping funnel while hot.

-

The apparatus is allowed to cool to room temperature under a steady stream of dry nitrogen.

-

Lithium aluminum hydride (LAH) (1.2 equivalents) is carefully weighed and added to the flask, followed by anhydrous tetrahydrofuran (THF) to create a suspension.

-

The suspension is cooled to 0°C in an ice-water bath.

Step 2: Addition of Starting Material

-

2,6-Dibromobenzonitrile (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in the dropping funnel.

-

The nitrile solution is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

-

Causality: This controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes or side reactions.

-

Step 3: Reaction and Quenching

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The flask is cooled back to 0°C.

-

The reaction is cautiously quenched using a Fieser workup procedure: sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

-

Causality: This specific sequence is a self-validating system that ensures the safe decomposition of excess LAH and precipitates the aluminum salts as a granular solid that is easy to filter, simplifying the purification process.

-

Step 4: Isolation and Purification

-

The resulting granular precipitate is removed by vacuum filtration, and the filter cake is washed with additional THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (2,6-Dibromophenyl)methanamine.

-

The crude product can be further purified by silica gel column chromatography or distillation if necessary.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 2,6-dibromobenzonitrile.

Safety, Handling, and Storage

As a halogenated aromatic amine, (2,6-Dibromophenyl)methanamine requires careful handling. The following guidelines are based on safety data for structurally related compounds and general laboratory best practices.

-

Hazard Identification: The compound is expected to cause skin and eye irritation.[5][6] It may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][7]

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended.[2] Storage at 2-8°C is often advised to ensure long-term stability.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[5]

Applications in Research and Drug Development

(2,6-Dibromophenyl)methanamine is a valuable building block for the synthesis of more complex molecular architectures. Its utility stems from its two distinct reactive sites: the primary amine and the two bromine atoms.

-

Scaffold for Cross-Coupling Reactions: The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[9] This allows for the precise installation of various aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery.[9]

-

Amine Functionalization: The primary amine group is a key nucleophile and a common pharmacophore. It can be readily acylated to form amides, reductively aminated to form secondary or tertiary amines, or used in the synthesis of various heterocyclic systems. The development of prodrugs for amine-containing compounds is a significant area of pharmaceutical research aimed at improving properties like membrane permeability.[10]

-

Kinase Inhibitor Development: The aminopyridine and related amino-heterocycle motifs, often constructed using bromo-amine precursors, are prevalent in kinase inhibitors used in oncology.[9] The specific substitution pattern of (2,6-Dibromophenyl)methanamine can be exploited to create molecules with unique three-dimensional shapes that target specific enzyme active sites.

References

-

Synthonix, Inc. 1214332-14-5 | (2,6-Dibromophenyl)methanamine.

-

BLD Pharm. 1214323-07-5 | (2,6-Dibromophenyl)methanamine hydrochloride.

-

BLD Pharm. 1214332-14-5 | (2,6-Dibromophenyl)methanamine.

-

Fisher Scientific. Safety Data Sheet.

-

MedchemExpress.com. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet (alternate).

-

Cayman Chemical. Safety Data Sheet.

-

ChemicalBook. (2,6-Dibromophenyl)methanamine | 1214332-14-5.

-

CymitQuimica. (2-Bromophenyl)methanamine.

-

PubChem. Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)-.

-

BLD Pharm. 3959-05-5 | (2-Bromophenyl)methanamine.

-

PubChem. 2-Bromobenzylamine.

-

National Institutes of Health. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.

-

PubChem. 2-Bromo-N-methylbenzylamine.

-

NIST. Methanamine, N,N-dibromo-.

-

PubChem. 3-N-(2,6-dibromophenyl)pyridine-2,3-diamine.

-

ChemicalBook. (2-bromophenyl)(phenyl)methylamine | 55095-15-3.

-

Fisher Scientific. CAS RN 67344-77-8.

-

ResearchGate. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.

-

Google Patents. Preparation method for 2,6-dibromo methyl pyridine.

-

PubChem. 2,6-Dibromophenol.

-

National Institutes of Health. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

-

ResearchGate. Spectroscopic, Magnetic and Crystal Structure Analysis of Diammine-bis(2,6-dibromo-4-chlorophenolato-O)copper(II).

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.

-

Benchchem. Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.

-

National Institutes of Health. Prodrugs for Amines.

-

Google Patents. Method for synthesizing 2,6-dibromo pyridine.

-

PubChem. 2,6-Dibromo-N,N-dimethylpyridin-4-amine.

-

MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.

-

ResearchGate. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine.

-

Benchchem. Spectroscopic analysis and validation of "2-Bromo-3-(4-bromophenyl)-1-propene" structure.

-

SpectraBase. 2-(4'-N,N-DIMETHYLAMINOPHENYL)-PROPANE - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Synthonix, Inc > 1214332-14-5 | (2,6-Dibromophenyl)methanamine [synthonix.com]

- 2. 1214332-14-5|(2,6-Dibromophenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. 3959-05-5|(2-Bromophenyl)methanamine|BLD Pharm [bldpharm.com]

- 4. 1214323-07-5|(2,6-Dibromophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (2,6-Dibromophenyl)methanamine: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (2,6-Dibromophenyl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of experimental spectra in public databases, this guide leverages advanced computational prediction tools to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This approach provides a robust and scientifically grounded dataset for reference and further investigation.

Introduction

(2,6-Dibromophenyl)methanamine, with the chemical formula C₇H₇Br₂N and CAS number 1214332-14-5, is a substituted benzylamine. The presence of two bromine atoms on the phenyl ring and a primary amine group on the methyl substituent gives this molecule distinct chemical properties that are reflected in its spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological systems.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of (2,6-Dibromophenyl)methanamine is presented below.

Figure 1: Molecular structure of (2,6-Dibromophenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted NMR data for (2,6-Dibromophenyl)methanamine in CDCl₃ as the solvent is presented below.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of (2,6-Dibromophenyl)methanamine reveals distinct signals for the aromatic protons, the methylene protons, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (meta) | 7.55 | Doublet (d) | 2H |

| Ar-H (para) | 7.05 | Triplet (t) | 1H |

| -CH₂- | 4.05 | Singlet (s) | 2H |

| -NH₂ | 1.60 | Singlet (s, broad) | 2H |

Interpretation:

-

Aromatic Protons (Ar-H): The two bromine atoms at the 2 and 6 positions of the phenyl ring create a symmetrical substitution pattern. This results in two types of aromatic protons. The two protons in the meta positions (relative to the aminomethyl group) are chemically equivalent and are predicted to appear as a doublet around 7.55 ppm. The single proton in the para position is predicted to be a triplet at approximately 7.05 ppm due to coupling with the two meta protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are predicted to resonate as a singlet at around 4.05 ppm. The deshielding effect of the adjacent aromatic ring and the nitrogen atom causes this downfield shift.

-

Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet at approximately 1.60 ppm. The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br (ipso) | 122.5 |

| C-CH₂NH₂ (ipso) | 140.0 |

| Ar-C (meta) | 130.0 |

| Ar-C (para) | 128.5 |

| -CH₂- | 45.0 |

Interpretation:

-

Aromatic Carbons: The carbon atoms directly bonded to the bromine atoms (ipso-carbons) are predicted to have a chemical shift of around 122.5 ppm. The ipso-carbon attached to the aminomethyl group is expected at approximately 140.0 ppm. The meta and para carbons are predicted to appear at around 130.0 ppm and 128.5 ppm, respectively.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group is predicted to have a chemical shift of approximately 45.0 ppm, influenced by the attached nitrogen and aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | Medium | C-H stretch (aliphatic) | Methylene (-CH₂) |

| 1620-1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1500-1400 | Strong | C=C stretch | Aromatic Ring |

| 1100-1000 | Strong | C-N stretch | Amine |

| 800-700 | Strong | C-H bend (out-of-plane) | Substituted Aromatic |

| 600-500 | Strong | C-Br stretch | Aryl Bromide |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is indicated by the characteristic N-H stretching vibrations in the 3400-3300 cm⁻¹ region, which often appear as two distinct bands (asymmetric and symmetric stretching), and the N-H bending vibration around 1620-1580 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching is expected between 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methylene group should appear in the 2950-2850 cm⁻¹ range. Strong out-of-plane C-H bending bands in the 800-700 cm⁻¹ region are indicative of the substitution pattern on the aromatic ring.

-

C=C and C-N Stretching: The aromatic C=C stretching vibrations are expected as strong bands in the 1500-1400 cm⁻¹ region. The C-N stretching vibration of the amine is predicted to be a strong band in the 1100-1000 cm⁻¹ range.

-

C-Br Stretching: The C-Br stretching vibrations are expected to appear as strong absorptions in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The predicted mass spectrum of (2,6-Dibromophenyl)methanamine would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Interpretation

| m/z | Relative Abundance | Interpretation |

| 263, 265, 267 | High | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 184, 186 | High | Loss of a bromine atom ([M-Br]⁺). |

| 105 | Moderate | Loss of both bromine atoms ([M-2Br]⁺). |

| 183, 185 | High | Loss of the aminomethyl group ([M-CH₂NH₂]⁺). |

| 30 | High | Aminomethyl fragment ([CH₂NH₂]⁺). |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak is expected to be a cluster of peaks at m/z 263, 265, and 267, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1, which is a hallmark of a molecule containing two bromine atoms.

-

Fragmentation Pathway: A plausible fragmentation pathway for (2,6-Dibromophenyl)methanamine under electron ionization (EI) is initiated by the loss of a bromine atom or the aminomethyl group.

Figure 2: Predicted major fragmentation pathway of (2,6-Dibromophenyl)methanamine in mass spectrometry.

Experimental Protocols

While this guide presents predicted data, the following are general, standardized protocols for acquiring experimental spectroscopic data for a compound like (2,6-Dibromophenyl)methanamine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (2,6-Dibromophenyl)methanamine in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for (2,6-Dibromophenyl)methanamine. The ¹H NMR, ¹³C NMR, IR, and MS data, generated through reliable computational methods, offer valuable insights into the structural features of this molecule. This information serves as a crucial reference for researchers in the fields of chemical synthesis, materials science, and drug discovery, enabling the confident identification and characterization of (2,6-Dibromophenyl)methanamine in various experimental settings.

References

-

NMRDB: An online database for NMR spectra prediction. [Link]

-

ChemAxon NMR Predictor: A tool for predicting ¹H and ¹³C NMR spectra. [Link]

-

NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra for many compounds. [Link]

-

CFM-ID: A tool for the prediction and identification of small molecule mass spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Physical and chemical properties of (2,6-Dibromophenyl)methanamine

An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine

Abstract

(2,6-Dibromophenyl)methanamine (CAS No. 1214332-14-5) is a halogenated aromatic amine that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique structural arrangement, featuring a reactive primary amine and two ortho-positioned bromine atoms on a phenyl ring, offers a strategic platform for the synthesis of complex molecular architectures. The sterically hindered environment and the potential for diverse functionalization through both the amine and the aryl bromide moieties make it a compound of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, characteristic spectroscopic signatures, logical synthetic pathways, and key reactivity patterns. By grounding this analysis in established chemical principles, we aim to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Core Physicochemical and Structural Data

The fundamental properties of a chemical reagent are paramount to its effective application in synthesis. The defining characteristics of (2,6-Dibromophenyl)methanamine are summarized below, providing a foundational dataset for experimental design. The presence of two heavy bromine atoms significantly influences its molecular weight and likely its physical state compared to non-halogenated analogues.

| Property | Value | Source(s) |

| CAS Number | 1214332-14-5 | [1][2] |

| Molecular Formula | C₇H₇Br₂N | [1][2] |

| Molecular Weight | 264.95 g/mol | [1][2] |

| Purity (Typical) | ≥95% | [1] |

| SMILES | NCc1c(Br)cccc1Br | [1] |

| Storage Conditions | Sealed in a dry, dark environment at 2-8°C | [2] |

Spectroscopic Characterization: A Validating Fingerprint

The structural elucidation of (2,6-Dibromophenyl)methanamine, and any derivative thereof, relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features provides a self-validating system for confirming the identity and purity of the material before its use in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The aminomethyl protons (-CH₂-NH₂) would likely appear as a singlet around 3.8-4.2 ppm. The two protons of the primary amine (-NH₂) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The aromatic region would display a characteristic pattern for a 1,2,3-trisubstituted benzene ring: a triplet for the proton at the 4-position (para to the CH₂NH₂) and a doublet for the two equivalent protons at the 3- and 5-positions (meta to the CH₂NH₂).

-

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. Six distinct signals are expected: one for the aliphatic -CH₂- carbon, and five for the aromatic carbons (with the two C-Br carbons being equivalent, and the two C-H carbons meta to the aminomethyl group also being equivalent). The carbons bearing bromine atoms would appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

-

N-H Stretch: A primary amine is characterized by a two-pronged absorption in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations typically produce several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition. For (2,6-Dibromophenyl)methanamine, the most telling feature is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a characteristic triplet of peaks:

-

M⁺: Corresponding to the molecule containing two ⁷⁹Br atoms.

-

[M+2]⁺: Corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom (highest abundance).

-

[M+4]⁺: Corresponding to the molecule containing two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

Synthesis and Reactivity Profile

The utility of (2,6-Dibromophenyl)methanamine stems from its logical synthesis and the versatile reactivity of its constituent functional groups.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This approach is highly effective and avoids the potential side reactions associated with methods like the Gabriel synthesis or direct amination of a benzyl halide, especially with a sterically hindered substrate.

Caption: Proposed synthesis of (2,6-Dibromophenyl)methanamine.

Causality Behind Experimental Choice: The reduction of a nitrile to a primary amine is a high-yielding and clean transformation. Using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures complete conversion. Alternatively, catalytic hydrogenation offers a milder, industrially scalable option. This pathway is chosen for its directness and functional group tolerance.

Core Reactivity

The molecule's reactivity is dictated by its two primary functional centers: the nucleophilic primary amine and the two aryl bromide positions, which are amenable to metal-catalyzed cross-coupling reactions.

Caption: Key reactivity pathways for (2,6-Dibromophenyl)methanamine.

-

Amine-Centric Reactions: The primary amine is a potent nucleophile and a key site for elaboration. It readily undergoes acylation to form amides, alkylation to yield secondary or tertiary amines, and condensation with aldehydes or ketones to form imines (Schiff bases). These are foundational reactions in the construction of pharmaceutical scaffolds.

-

Aryl Bromide-Centric Reactions: The two bromine atoms are handles for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines), allow for the introduction of diverse aryl, alkyl, or amino substituents. The ortho-position of the bromines relative to the aminomethyl group introduces steric hindrance that can be exploited for selective or stepwise functionalization, adding a layer of strategic control to synthetic design.

Application in Drug Discovery and Development

The structural motifs present in (2,6-Dibromophenyl)methanamine are highly relevant to modern drug design. The analogous (2,6-Dichlorophenyl)methylamine structure is noted for its potential in modulating biological pathways related to inflammation and neurotransmission.[3] This suggests that the dibromo variant is a valuable probe for similar biological targets.

The utility of this scaffold is threefold:

-

Pharmacophore Presentation: The benzylamine core is a common feature in many biologically active molecules, interacting with receptors and enzymes.

-

Vectorial Control: The 2,6-disubstitution pattern rigidly controls the orientation of substituents, allowing chemists to design molecules that fit precisely into a biological target's binding pocket. This is critical for optimizing potency and selectivity.

-

Metabolic Stability: Halogen atoms, particularly bromine, are often introduced into drug candidates to block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.

While direct applications of (2,6-Dibromophenyl)methanamine are often proprietary, the inclusion of bromophenyl groups is a known strategy in potent, orally active drugs, such as the dual endothelin receptor antagonist Macitentan.[4][5] This precedent underscores the value of the bromophenyl moiety in achieving desirable pharmacokinetic profiles.

Exemplary Experimental Protocol: N-Acetylation

To demonstrate the practical application of this reagent, the following protocol outlines a standard N-acetylation reaction. This procedure is designed as a self-validating system, where successful execution and characterization confirm the starting material's reactivity and purity.

Objective: To synthesize N-((2,6-dibromophenyl)methyl)acetamide.

Methodology:

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,6-Dibromophenyl)methanamine (1.0 eq., e.g., 265 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq., 167 µL, 1.2 mmol), to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq., 78 µL, 1.1 mmol) dropwise via syringe. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

-

Validation: Confirm the structure of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) to verify the addition of the acetyl group and the retention of the dibromophenyl core.

Safety and Handling

As a halogenated aromatic amine, (2,6-Dibromophenyl)methanamine should be handled with appropriate caution. While specific toxicity data is not widely available, related compounds such as 2-bromobenzylamine are classified as harmful and corrosive.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended.[2]

Conclusion

(2,6-Dibromophenyl)methanamine is a high-value synthetic intermediate characterized by a unique combination of steric and electronic properties. Its well-defined structure, predictable spectroscopic signature, and dual reactivity at both the amine and aryl bromide positions make it an enabling tool for synthetic chemists. The strategic placement of the bromine atoms provides a robust scaffold for creating complex, three-dimensionally defined molecules, a critical requirement in the rational design of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this potent building block into their synthetic programs.

References

-

Synthonix, Inc. (n.d.). (2,6-Dibromophenyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

-

Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthonix, Inc > 1214332-14-5 | (2,6-Dibromophenyl)methanamine [synthonix.com]

- 2. 1214332-14-5|(2,6-Dibromophenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. [(2,6-dichlorophenyl)methyl](methyl)amine | 15205-19-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational Understanding: Structure, Prediction, and Rationale

An In-depth Technical Guide to the Solubility and Stability of (2,6-Dibromophenyl)methanamine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of (2,6-Dibromophenyl)methanamine, specifically its solubility and stability. Given that extensive public data on this specific compound is limited, this guide emphasizes the foundational principles and robust experimental methodologies required to characterize it. The narrative is structured to not only provide protocols but to explain the scientific rationale behind each step, ensuring a self-validating approach to data generation.

(2,6-Dibromophenyl)methanamine is a substituted benzylamine featuring a primary amine group and a heavily electron-withdrawn aromatic ring due to the presence of two bromine atoms ortho to the aminomethyl substituent. This unique structure dictates its chemical behavior and is the starting point for any logical experimental design.

-

Structural Influence on Solubility : The molecule possesses a polar primary amine group, which is capable of hydrogen bonding, and a large, non-polar dibromophenyl ring. This amphipathic nature suggests a nuanced solubility profile. Following the "like dissolves like" principle, solubility is expected in moderately polar to non-polar organic solvents.[1] The primary amine group also confers basicity, meaning its aqueous solubility will be highly dependent on pH, with protonation at low pH forming a more soluble ammonium salt.[2][3]

-

Structural Influence on Stability : The C-Br bonds on the aromatic ring are generally stable, but the benzylic C-N bond and the amine group itself represent potential sites for degradation. The electron-rich amine is susceptible to oxidation. Furthermore, the overall molecule may be sensitive to heat and light, necessitating a thorough stability assessment.

Quantitative Determination of Solubility

A precise understanding of solubility is paramount for selecting appropriate solvents for synthesis, purification, formulation, and biological assays. The equilibrium shake-flask method is a gold-standard technique for generating reliable quantitative solubility data.[1]

Predicted Solubility Profile

Before embarking on experimental work, a predicted profile helps in solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in neutral water; higher in alcohols | The large, non-polar dibromophenyl ring limits aqueous solubility. Solubility in alcohols is expected to be moderate due to hydrogen bonding capabilities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate both the polar amine and the aromatic ring. |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | While the aromatic ring has non-polar character, the polar amine group will limit solubility in highly non-polar solvents like hexanes.[3] |

| Aqueous Buffers | pH 2 (e.g., 0.01 M HCl), pH 7.4 (e.g., PBS) | High at pH 2; Low at pH 7.4 | The amine (a weak base) will be protonated to form a soluble salt in acidic conditions.[2] |

Experimental Protocol: Equilibrium Shake-Flask Solubility Measurement

This protocol provides a definitive method for quantifying the solubility of (2,6-Dibromophenyl)methanamine.

-

Preparation : Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) for creating a calibration curve using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Incubation : Add an excess amount of solid (2,6-Dibromophenyl)methanamine to several vials, ensuring undissolved solid is visible. To each vial, add a precise volume of a selected test solvent.

-

Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure the system reaches equilibrium.[1]

-

Phase Separation : After equilibration, let the vials stand to allow the excess solid to settle.

-

Sampling and Analysis : Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove particulates. Dilute the filtrate with the analysis solvent to a concentration within the calibration curve range.

-

Quantification : Analyze the diluted sample by HPLC to determine the compound's concentration.

-

Calculation : Calculate the solubility using the determined concentration and the dilution factor. Express the result in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Stability Profile and Forced Degradation

Understanding a compound's intrinsic stability is a regulatory requirement and crucial for defining storage conditions, shelf-life, and potential liabilities.[4] A stability-indicating assay method (SIAM) is a validated analytical procedure used to quantify a drug substance in the presence of its degradation products.[5][6] Forced degradation studies are the cornerstone of developing such a method.[4]

Forced Degradation Protocol

Forced degradation, or stress testing, deliberately exposes the compound to harsh conditions to accelerate decomposition and identify potential degradation pathways.[4][7]

| Stress Condition | Protocol | Rationale |

| Acidic Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60-80 °C for 24-48 hours. | To assess stability in low pH environments. |

| Basic Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60-80 °C for 24-48 hours. | To assess stability in high pH environments. |

| Oxidative Stress | Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours. | The primary amine is a potential site for oxidation. |

| Thermal Stress | Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours. | To evaluate the intrinsic thermal stability of the solid form.[8] |

| Photostability | Expose a solution and the solid compound to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] | To determine sensitivity to light, which dictates packaging and handling requirements.[9] |

Control and Analysis : For each condition, a control sample (protected from stress) is maintained. After exposure, samples are neutralized (if necessary) and diluted for analysis by a suitable method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradants. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

Workflow for Stability-Indicating Method Development

Caption: Workflow for Forced Degradation and SIAM Development.

Chemical Compatibility

While specific compatibility data for (2,6-Dibromophenyl)methanamine is not published, general principles for amines can be applied as a preliminary guide.

-

Incompatible with :

-

General Compatibility : Expected to be compatible with stainless steel, glass, and PTFE, which are common materials of construction in laboratory and manufacturing settings.[12] It is always recommended to perform small-scale compatibility tests before large-scale use.[12]

Conclusion

The characterization of (2,6-Dibromophenyl)methanamine's solubility and stability is a critical, data-driven process. While direct literature values are scarce, this guide provides the scientific framework and detailed experimental protocols necessary for any researcher to generate this essential data. By systematically applying the principles of equilibrium solubility and forced degradation, professionals in drug discovery and chemical development can make informed decisions regarding solvent selection, formulation strategies, and appropriate storage conditions, thereby ensuring the integrity and reliability of their research.

References

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. 2

-

Moorpark College. Experiment 13 – Properties of Amines and Amides.

-

Journal of Chemical Education. The Analysis of an Amine Mixture: An Introductory Analysis Experiment.

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.

-

Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry.

-

BenchChem. A Comprehensive Guide to the Validation of a Stability-Indicating Assay for N-(2-Benzoyl-4-chlorophenyl)formamide.

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques.

-

BLDpharm. N-[(2,6-Dibromo-4-methoxy-phenyl)methyl]-1-(4-methoxyphenyl)methanamine.

-

Scilit. Development of validated stability-indicating assay methods—critical review.

-

AIDIC. Thermal Stability of Amine Compounds and Dichloromethane.

-

IUPAC-NIST Solubility Data Series. 80. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.

-

International Journal of Creative Research Thoughts. Stability Indicating Assay Method.

-

BenchChem. An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents.

-

BLD Pharm. (2-Bromophenyl)methanamine.

-

PubMed Central (PMC). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

-

European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products.

-

Cole-Parmer. Chemical Compatibility Database.

-

ChemicalBook. 2,6-Dibromophenol | 608-33-3.

-

PubChem. Ethanamine, 2-((S)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-.

-

Sigma-Aldrich. Solvent Miscibility Table.

-

TOKU-E. Solubility Data Resource.

-

Dixon. Chemical Compatibility Guide.

-

ChemicalBook. (2,6-Dibromophenyl)methanamine | 1214332-14-5.

-

Pergamon Press. SOLUBILITY DATA SERIES.

-

Unknown. Chemical Compatibility of Materials.

-

ResearchGate. (PDF) Thermal degradation behavior of some poly[4-amino-2,6- pyrimidinodithiocarbamate] metal complexes.

-

ResearchGate. Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine.

-

PubChem. 4-Amino-2,6-dibromophenol.

-

PubChem. Dimethylamine.

-

Fluimac Diaphragm Pumps. CHEMICAL COMPATIBILITY TABLE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemhaven.org [chemhaven.org]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. ijsdr.org [ijsdr.org]

- 5. benchchem.com [benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. aidic.it [aidic.it]

- 11. fluimacsa.com [fluimacsa.com]

- 12. graco.com [graco.com]

An In-depth Technical Guide to the Core Reactions of (2,6-Dibromophenyl)methanamine for Researchers and Drug Development Professionals

Abstract

(2,6-Dibromophenyl)methanamine is a pivotal, yet under-documented, building block in synthetic and medicinal chemistry. Its unique structural motif, featuring a reactive primary amine ortho-disubstituted with sterically demanding and electronically influential bromine atoms, presents both challenges and opportunities for molecular architects. This guide provides a comprehensive technical overview of the core reactions involving (2,6-Dibromophenyl)methanamine, offering field-proven insights and detailed, self-validating protocols. We will delve into the causality behind experimental choices for key transformations including N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and the Pictet-Spengler reaction. By grounding these discussions in authoritative literature and providing practical, step-by-step methodologies, this whitepaper aims to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile amine in their discovery and development pipelines.

Introduction: The Strategic Value of (2,6-Dibromophenyl)methanamine

(2,6-Dibromophenyl)methanamine, with its distinct substitution pattern, is a compelling starting material for the synthesis of complex molecular architectures. The presence of the two bromine atoms ortho to the aminomethyl group sterically shields the nitrogen, influencing its nucleophilicity and reactivity. Furthermore, these bromine atoms serve as valuable synthetic handles for subsequent cross-coupling reactions, enabling the construction of diverse and highly functionalized scaffolds. This dual functionality makes (2,6-dibromophenyl)methanamine a particularly attractive precursor for the synthesis of novel pharmaceutical agents and advanced materials.

This guide will systematically explore the fundamental reactions of this primary amine, providing the necessary theoretical background and practical guidance to enable its successful application in a research and development setting.

Synthesis of (2,6-Dibromophenyl)methanamine

The most common and efficient laboratory-scale synthesis of (2,6-Dibromophenyl)methanamine involves the reduction of 2,6-dibromobenzonitrile. This precursor is readily available commercially.

Reaction Scheme:

Underlying Principles:

The nitrile group is a versatile functional group that can be readily reduced to a primary amine. Several reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, offering high yields. The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup to protonate the resulting amine.

Experimental Protocol: Reduction of 2,6-Dibromobenzonitrile

Materials:

-

2,6-Dibromobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve 2,6-dibromobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filtration and Extraction: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (2,6-Dibromophenyl)methanamine. The product can be further purified by column chromatography if necessary.

Key Reactions and Protocols